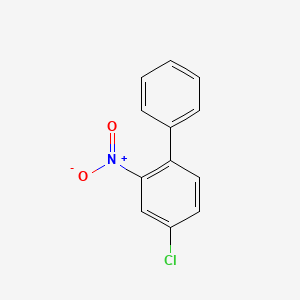

4-Chloro-2-nitro-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Synthetic Chemistry and Materials Science

The biphenyl scaffold is a privileged structure in synthetic organic chemistry and materials science. mdpi.com Its presence is notable in medicinally active compounds, marketed drugs, and natural products. rsc.org The versatility of the biphenyl structure allows for functionalization, which is essential for its reactivity and application in creating more complex molecules. rsc.org

In materials science, biphenyl derivatives are investigated for their potential in developing organic light-emitting diodes (OLEDs), solar cells, and other advanced materials. mdpi.comrsc.org The electronic properties of these compounds, which can be tuned by introducing different substituent groups, make them attractive for these applications.

Overview of Halogenated and Nitrated Biphenyl Derivatives in Academic Discourse

Halogenated and nitrated biphenyl derivatives are of particular interest in academic and industrial research. The introduction of halogen atoms and nitro groups onto the biphenyl backbone significantly influences the molecule's chemical and physical properties.

Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), have been extensively studied due to their environmental persistence and tendency to bioaccumulate. nih.govresearchgate.net These characteristics have led to concerns about their potential health effects. nih.gov The degree of chlorination affects their water solubility, volatility, and susceptibility to biodegradation. nih.gov Generally, less chlorinated congeners are more water-soluble and more likely to biodegrade, while highly chlorinated PCBs are more resistant to degradation and tend to sorb more strongly to particulate matter. nih.gov

Nitrated biphenyls are important intermediates in organic synthesis. For instance, the reduction of a nitro group to an amino group is a common transformation that opens up pathways to a variety of other functional groups and molecular structures. The presence of a nitro group can also activate the biphenyl system towards certain chemical reactions.

The combination of both halogen and nitro substituents on a biphenyl scaffold, as seen in 4-Chloro-2-nitro-biphenyl, creates a molecule with a unique set of properties and reactivity, making it a valuable building block in the synthesis of more complex and functionally diverse compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29608-78-4 |

|---|---|

Molecular Formula |

C12H8ClNO2 |

Molecular Weight |

233.65 g/mol |

IUPAC Name |

4-chloro-2-nitro-1-phenylbenzene |

InChI |

InChI=1S/C12H8ClNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

LFOCMKLBBPUNHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Nitro Biphenyl

Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of the biphenyl (B1667301) structure of 4-Chloro-2-nitro-biphenyl is effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency and adaptability in creating carbon-carbon bonds. Among these, palladium-catalyzed approaches are particularly prominent.

Palladium-Catalyzed Approaches

Palladium catalysts are widely utilized in the synthesis of biphenyl compounds due to their high catalytic activity and functional group tolerance. researchgate.net The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is a frequently employed method for this transformation. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This reaction has become a principal tool for the construction of C-C bonds in the synthesis of this compound. researchgate.net

A primary and well-documented method for synthesizing this compound is the Suzuki-Miyaura coupling reaction between 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid. rsc.orggoogle.comrsc.org This reaction directly forms the desired biphenyl structure. In a typical procedure, these two reactants are coupled in the presence of a palladium catalyst and a base, often in a solvent mixture. rsc.orgrsc.org One specific protocol reports achieving a high yield (82%) of the intermediate 4′-chloro-2-nitro-1,1′-biphenyl. rsc.org Another study highlights this reaction as a key step in the synthesis of the fungicide Boscalid (B143098). rsc.org

Reaction Scheme:

1-Chloro-2-nitrobenzene + 4-Chlorophenylboronic acid --(Pd catalyst, Base)--> this compound

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the choice of ligand coordinated to the palladium center and the amount of catalyst used.

Ligand Systems: Phosphine (B1218219) ligands, particularly electron-rich ones, are known to enhance the stability and catalytic activity of the palladium catalyst, promoting the crucial oxidative addition step in the reaction cycle. researchgate.net For instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation. researchgate.netrsc.org The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful alternative to phosphine ligands, offering strong σ-donor properties and forming stable metal-NHC complexes. mdpi.comnih.gov Research has shown that employing a bis-NHC/Pd catalyst system can lead to good to excellent yields in the coupling of aryl chlorides. mdpi.com Furthermore, novel 2-aryl-substituted indenyl phosphine ligands have been synthesized and tested, demonstrating high efficiency in the palladium-catalyzed coupling of 1-chloro-2-nitrobenzene and (4-chlorophenyl)boronic acid, achieving yields of up to 95%. researchgate.net

Catalyst Loading: Minimizing the palladium catalyst loading is a key consideration for both economic and environmental reasons, especially in large-scale industrial production. researchgate.netresearchgate.net Studies have demonstrated that high yields can be maintained even with low catalyst loading. For example, one method reports using a low catalyst loading of Pd(PPh₃)₄ (1.5 mol%/coupling) in water as the reaction solvent. researchgate.net Another approach in a continuous-flow system reported an observed yield of up to 99% with a catalyst loading of only 0.25 mol% of Pd(PPh₃)₄. researchgate.net Research into optimizing catalyst loading found that a loading of 0.1 mol% could still produce a 95% yield of 4'-chloro-2-nitrobiphenyl (B3055000) when using a specific phosphine ligand. researchgate.net

Table 1: Influence of Ligand and Catalyst Loading on the Synthesis of this compound

| Catalyst/Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 2.6 | 82 | rsc.org |

| Pd(PPh₃)₄ | 1.5 | Not specified, but method is noted as efficient | researchgate.net |

| Pd(PPh₃)₄ | 0.25 | Up to 99 | researchgate.net |

| Palladium acetate (B1210297) with dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphane (L2) | 0.1 | 95 | researchgate.net |

The yield and selectivity of the Suzuki-Miyaura coupling are highly dependent on the reaction conditions, including temperature, the solvent system, and the choice of base.

Temperature: Elevated temperatures generally increase the reaction rate. A common temperature for the batch synthesis of this compound is 80 °C. rsc.orgrsc.org However, continuous-flow synthesis has enabled the use of much higher temperatures, such as 160 °C, which can lead to very high yields. researchgate.net Optimization studies have shown that temperature is a critical variable, with a range of 30–110 °C being explored in some flow chemistry optimizations. acs.org

Solvent Systems: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Aqueous solvent mixtures are often employed. A mixture of ethanol (B145695) and water has been identified as an excellent reaction medium, particularly for processes that telescope multiple reaction steps. rsc.org Other solvent systems, such as a mixture of methanol (B129727) and water (4:1), have also been used effectively, especially in conjunction with microwave heating. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) can enhance the solubility of nitroaromatic intermediates. In some continuous-flow applications, a tert-butanol/water mixture has been utilized. researchgate.net

Base Selection: The base plays a critical role in the catalytic cycle of the Suzuki-Miyaura reaction. Sodium carbonate (Na₂CO₃) is a frequently used and effective base for this transformation. rsc.orgresearchgate.netrsc.org Other bases such as potassium phosphate (B84403) (K₃PO₄) and potassium tert-butoxide have also been employed, with the choice often depending on the specific solvent system and catalyst used. researchgate.netacs.org The screening of different bases is a common optimization step, with studies comparing the efficacy of bases like K₃PO₄·7H₂O, K₂CO₃, Li₂CO₃, and Cs₂CO₃. acs.org

Table 2: Optimization of Reaction Conditions for the Synthesis of this compound

| Temperature (°C) | Solvent System | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 80 | Ethanol/Water | Sodium Carbonate | 82 | rsc.orgrsc.org |

| Not specified (Microwave heating) | Methanol/Water (4:1) | Sodium Carbonate | Good outcomes reported | researchgate.net |

| 160 | tert-Butanol/Water | Potassium tert-butoxide | High yield | researchgate.net |

| 90 | Water | Potassium Phosphate (K₃PO₄) | Optimized condition | acs.org |

Continuous-flow synthesis has emerged as a powerful technique for the production of this compound, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. acs.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. acs.org

One approach utilizes a multi-jet oscillating disk (MJOD) continuous flow reactor platform to adapt a batch procedure for the Suzuki cross-coupling of 1-chloro-2-nitrobenzene with 4-chlorophenylboronic acid. rsc.orgrsc.org This method achieved a high yield of 82% for the desired product. rsc.orgrsc.org Another study employed a microtubular flow reactor at a high temperature of 160 °C, which also resulted in a high yield of 4'-chloro-2-nitrobiphenyl. researchgate.net Continuous-flow processes can significantly reduce reaction times; for example, a Suzuki coupling that takes 4 to 6 hours in a batch process can be completed within 60 to 70 minutes in a flow system. acs.org The ability to telescope reaction steps, such as the initial coupling followed by an in-line reduction, is another significant advantage of continuous-flow synthesis. researchgate.net

Other Palladium-Catalyzed Coupling Strategies

Beyond the more conventional Suzuki and Ullmann couplings, alternative palladium-catalyzed strategies offer efficient pathways to this compound. These methods often focus on utilizing different coupling partners to circumvent the issues associated with boronic acids, such as cost and stability.

Utilizing o-Chloronitrobenzene and p-Chloro Potassium Benzyltrifluoroborate

An effective synthesis method involves the reaction of o-chloronitrobenzene with p-chloro potassium benzyltrifluoroborate. google.com This process is conducted in an aqueous solution under heating and weak-base conditions (pH 8-10), employing a palladium catalyst and a phase transfer catalyst. google.com The use of an aqueous medium presents a more environmentally friendly approach. google.com

Key parameters for this reaction include the molar ratios of the reactants and catalysts. Optimal results are often achieved with a molar ratio of o-chloronitrobenzene to p-chloro potassium benzyltrifluoroborate of 1:1.1 to 1:1.5. google.com The phase transfer catalyst, such as tetrabutyl ammonium (B1175870) bromide, and the palladium catalyst are used in specific molar ratios relative to the o-chloronitrobenzene. google.com This method is noted for its simple operation, readily available raw materials, and high yield of a relatively pure product. google.com

Nickel-Catalyzed Approaches

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based methods for the synthesis of this compound. google.comucla.edu The lower cost and earth-abundance of nickel make it an attractive option for industrial-scale production. ucla.edu

Kumada Coupling and Related Reactions

The Kumada coupling, which utilizes Grignard reagents, is a prominent nickel-catalyzed reaction. organic-chemistry.org It was the first transition metal-catalyzed cross-coupling reaction to be discovered. organic-chemistry.org

Reaction of p-Chlorophenyl Magnesium Halide with 2-Nitro-halogenobenzene

A significant advancement in the synthesis of this compound involves the Kumada coupling of a p-chlorophenyl magnesium halide with a 2-nitro-halogenobenzene in the presence of a nickel catalyst. google.com This was a creative breakthrough because Grignard reagents and nitro compounds are typically considered incompatible. google.com The reaction is successfully carried out at low temperatures, between 0°C and -78°C, to achieve high selectivity and yield. google.com Various nickel catalysts, including 1,2-bis(diphenylphosphino)ethane (B154495) nickel chloride and bis(triphenylphosphine)nickel dichloride, have proven effective. google.com

Below is a table summarizing the results from different nickel-catalyzed Kumada coupling reactions for the synthesis of this compound:

| Catalyst | Solvent | Temperature | Yield | Purity |

| [1,1'-bis(diphenylphosphino)ferrocene]nickel dichloride | Toluene (B28343) | -35°C to -40°C | 65% | 95.8% |

| 1,2-bis(diphenylphosphine)ethane nickel chloride | Tetrahydrofuran | -45°C to -50°C | 78% | 97.5% |

| bis(triphenylphosphine) nickel dichloride | Tetrahydrofuran | -45°C to -50°C | 72% | 97.2% |

This data is compiled from a patent describing the synthesis process. google.com

Advantages in Catalyst Cost and Selectivity

The primary advantage of employing nickel catalysts is the significant reduction in cost compared to palladium catalysts. google.com Palladium is a precious metal, and its price can be a limiting factor for large-scale chemical production. google.comnih.gov Nickel, being more abundant, offers a more economical alternative. ucla.edu

Furthermore, nickel-catalyzed reactions for producing this compound have demonstrated high selectivity and yield, making them a viable and efficient manufacturing method. google.com The unique reactivity of nickel allows for the activation of substrates that might be less reactive under palladium catalysis. nih.gov This includes enabling cross-coupling reactions with aryl chlorides, which are often more challenging substrates. rsc.org The ability of nickel to readily undergo oxidative addition and exist in multiple oxidation states contributes to its broad utility and effectiveness in these transformations. nih.govnih.gov

Other Metal-Catalyzed Dehydrogenation Aromatization Reactions

Another innovative approach for the synthesis of this compound is through a metal-catalyzed dehydrogenation aromatization reaction. This method utilizes 1-chloro-4-(6-nitrocyclohexyl-3-alkenyl)benzene as the starting material and a metal ion-doped manganese dioxide as an oxidant. patsnap.com The reaction is carried out in an organic solvent at elevated temperatures (110-179°C). patsnap.com

This process is lauded for its high yield, low cost, and operational simplicity. patsnap.com Different metal ions doped onto manganese dioxide have been shown to effectively catalyze the reaction, leading to high yields and purity of the final product. patsnap.com

The following table details the outcomes of using various metal-doped manganese dioxide oxidants:

| Oxidant | Solvent | Temperature | Yield | Purity |

| 1%-Fe/MnO₂ | Toluene | 110°C | 81.2% | 98.3% |

| 0.1%-Co/MnO₂ | Chlorobenzene (B131634) | 128°C | 83.7% | 98.7% |

| 5%-Ni/MnO₂ | Xylene | 138°C | 84.8% | 98.0% |

This data is sourced from a patent outlining the dehydrogenation aromatization method. patsnap.com

Application of Metal Ion Doped Manganese Dioxide Oxidants (e.g., Fe-, Co-, or Ni-doped MnO₂)

A notable advancement in the synthesis of this compound involves the use of metal ion doped manganese dioxide (MnO₂) as an oxidant. This method facilitates the dehydrogenation aromatization of 1-chloro-4-(6-nitrocyclohexyl-3-alkenyl)benzene to yield the target compound. patsnap.com The use of these doped oxidants is reported to offer high yields, ranging from 75.5% to 84.8%, with product purities between 98.0% and 99.6%. patsnap.com

The process is carried out in an organic solvent at temperatures between 110-179°C. patsnap.com Specific examples demonstrate the efficacy of different metal dopants:

Iron (Fe)-doped MnO₂: A reaction using 1%-Fe/MnO₂ in toluene at 110°C for 4 hours resulted in an 81.2% yield of this compound with 98.3% purity. patsnap.com

Cobalt (Co)-doped MnO₂: Employing 0.1%-Co/MnO₂ in chlorobenzene at 128°C for 5 hours yielded the product at 83.7% with a purity of 98.7%. patsnap.com

Nickel (Ni)-doped MnO₂: A reaction with 5%-Ni/MnO₂ in xylene at 138°C for 6 hours achieved a yield of 84.8% and a purity of 98%. patsnap.com

This method is highlighted for its operational simplicity, cost-effectiveness, and environmental friendliness. patsnap.com The doping of MnO₂ with transition metals like Fe, Co, or Ni has been shown in other applications to enhance catalytic activity by creating defects, optimizing electronic structures, and improving reaction kinetics.

Interactive Table: Synthesis of this compound using Metal Ion Doped MnO₂

| Dopant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Iron | 1%-Fe/MnO₂ | Toluene | 110 | 4 | 81.2 | 98.3 |

| Cobalt | 0.1%-Co/MnO₂ | Chlorobenzene | 128 | 5 | 83.7 | 98.7 |

| Nickel | 5%-Ni/MnO₂ | Xylene | 138 | 6 | 84.8 | 98.0 |

Classical Organic Synthesis Routes

Multi-step Nitration, Halogenation, and Reduction Sequences for Biphenyl Functionalization

The classical approach to synthesizing this compound often involves a multi-step sequence starting from biphenyl. This typically includes nitration, followed by halogenation and sometimes reduction steps to achieve the desired functionalization. evitachem.com

A common pathway involves the nitration of biphenyl to introduce a nitro group, followed by a halogenation step to add the chlorine atom. The sequence of these steps is crucial for directing the substituents to the correct positions on the biphenyl core. For instance, to produce m-bromoaniline from benzene, nitration must precede bromination because the nitro group is a meta-director. libretexts.org Similarly, the synthesis of 4'-Chloro-2-nitro-biphenyl requires careful consideration of the directing effects of the substituents at each stage.

One synthetic pathway for a related compound, 4'-Chloro-biphenyl-2-ylamine hydrochloride, illustrates this multi-step logic. It begins with the nitration of biphenyl to produce 4'-chloro-2-nitrobiphenyl. evitachem.com Subsequently, the nitro group is reduced to an amine. evitachem.com This demonstrates that this compound is a key intermediate in the synthesis of other functionalized biphenyls. evitachem.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed. researchgate.net This involves reacting o-chloronitrobenzene with p-chlorophenylboronic acid in the presence of a palladium catalyst. researchgate.netgoogle.com Another approach utilizes a nickel catalyst for the reaction between a p-chlorophenyl magnesium halide and 2-nitro-halogenobenzene. google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce waste and improve environmental compatibility. The use of metal ion doped manganese dioxide oxidants is considered an environmentally friendly method. patsnap.com

Key principles of green chemistry applicable to this synthesis include:

Catalysis: The use of catalysts, such as the doped MnO₂ or palladium and nickel catalysts in cross-coupling reactions, is preferred over stoichiometric reagents because they are used in smaller amounts and can often be recycled. patsnap.comthieme-connect.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for example, can be highly atom-economical.

Use of Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with more benign alternatives. For instance, some methods for preparing 4'-chloro-2-nitrobiphenyl utilize an aqueous solution, which is an environmentally friendly solvent. google.com The use of inorganic nitrates on a solid support like silica (B1680970) gel is another approach to avoid harsh acidic conditions typical of traditional nitration. researchgate.net

Waste Reduction: The development of more efficient synthetic methods with higher yields and selectivity minimizes the production of waste byproducts. scispace.com The method using doped MnO₂ is noted for having fewer "three wastes" (waste gas, wastewater, and industrial residue). patsnap.com

The shift towards these greener methodologies reflects a broader trend in chemical manufacturing to develop more sustainable processes for producing important chemical intermediates like this compound. rsc.org

Chemical Transformations and Mechanistic Investigations of 4 Chloro 2 Nitro Biphenyl

Nucleophilic Aromatic Substitution (SNAcAr) Reactions

Nucleophilic aromatic substitution (SNAcAr) is a fundamental reaction class for 4-Chloro-2-nitro-biphenyl. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to it. ontosight.aimasterorganicchemistry.com This activation is crucial for the substitution of both the nitro group and the halogen.

Mechanism of Nitro Group Displacement

The displacement of the nitro group in this compound proceeds through a well-established addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the nitro group. This step is typically the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is a key factor in the reaction's feasibility. The negative charge in the Meisenheimer complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant resonance stabilization. masterorganicchemistry.com

The final step involves the departure of the nitro group as a nitrite (B80452) ion (NO₂⁻), which restores the aromaticity of the ring and yields the final substitution product. masterorganicchemistry.com The efficiency of this displacement is influenced by the nature of the nucleophile and the reaction conditions. While less common than halogen displacement, nitro group displacement can be a significant pathway, especially with certain nucleophiles or under specific catalytic conditions. researchgate.net

Mechanism of Halogen Displacement

Similar to nitro group displacement, the substitution of the chlorine atom in this compound also follows the SNAcAr pathway. A nucleophile attacks the carbon atom attached to the chlorine, forming a Meisenheimer-like intermediate. libretexts.orglibretexts.org The electron-withdrawing nitro group at the ortho position plays a critical role in stabilizing this intermediate by delocalizing the negative charge. ontosight.aimasterorganicchemistry.com

The subsequent step is the elimination of the chloride ion, a good leaving group, to give the substituted product. masterorganicchemistry.com The rate of this reaction is generally faster than for unsubstituted chlorobenzene (B131634) due to the activating effect of the ortho-nitro group. libretexts.org The relative reactivity of halogens in SNAcAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the C-X bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer intermediate. masterorganicchemistry.com

Kinetic and Thermodynamic Studies of SNAr Reactions

The table below summarizes key findings from kinetic and thermodynamic studies of related SNAcAr reactions, which can be extrapolated to understand the behavior of this compound.

| Parameter | Observation | Implication for this compound |

| Reaction Order | Typically second-order overall (first-order in substrate and nucleophile). libretexts.org | The rate of substitution depends on the concentration of both this compound and the attacking nucleophile. |

| Solvent Effects | Polar aprotic solvents (e.g., DMSO, DMF) generally accelerate the reaction compared to protic solvents (e.g., methanol). rsc.orgsemanticscholar.org | The choice of solvent can significantly impact the reaction rate and yield. |

| Leaving Group Effects | Reactivity order is often F > Cl > Br > I. masterorganicchemistry.com | The chlorine atom in this compound is a moderately good leaving group for SNAcAr reactions. |

| Thermodynamics | The formation of the Meisenheimer complex is often reversible, but the overall reaction is driven forward by the irreversible loss of the leaving group. masterorganicchemistry.com | The stability of the intermediate and the leaving group ability are key thermodynamic considerations. |

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, a transformation that is crucial for the synthesis of many derivatives.

Formation of 4'-Chloro-2-aminobiphenyl

The reduction of this compound yields 4'-Chloro-2-aminobiphenyl. google.comuib.no This transformation is a key step in the synthesis of the fungicide Boscalid (B143098), where the resulting amino group is further functionalized. google.com Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

Catalytic Hydrogenation Mechanisms and Conditions

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. ajol.info The reaction involves the use of a metal catalyst, typically palladium (Pd) or platinum (Pt) supported on carbon, and hydrogen gas. epa.govresearchgate.net

The mechanism of catalytic hydrogenation of nitroarenes is complex and involves several steps. Initially, both the nitro compound and hydrogen are adsorbed onto the surface of the catalyst. The nitro group is then sequentially reduced, likely through intermediates such as nitroso and hydroxylamino species, before the final amino product is formed and desorbed from the catalyst surface.

The choice of catalyst and reaction conditions can significantly influence the selectivity of the reduction, particularly in preventing the undesired hydrodechlorination (removal of the chlorine atom). researchgate.net For instance, platinum-on-carbon (Pt/C) has been found to be an effective catalyst for the selective hydrogenation of chloronitrophenols to chloroaminophenols, minimizing dechlorination. researchgate.net

The table below outlines typical conditions and catalysts used for the reduction of chloronitroarenes, which are applicable to this compound.

| Catalyst | Support | Typical Conditions | Selectivity |

| Palladium (Pd) | Carbon (C) | H₂ gas, various solvents (e.g., ethanol (B145695), THF) ajol.inforesearchgate.net | Can lead to hydrodechlorination, but selectivity can be improved with modifiers. researchgate.net |

| Platinum (Pt) | Carbon (C) | H₂ gas, moderate pressures and temperatures researchgate.net | Generally shows high selectivity for nitro group reduction over hydrodechlorination. researchgate.net |

| Nickel (Ni) | Raney Ni | H₂ gas, often at higher pressures and temperatures | Active catalyst, but may require careful control to maintain selectivity. |

Alternative Reductive Methodologies

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 4'-chloro-2-aminobiphenyl, a key precursor for various applications. While catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method, several alternative methodologies offer advantages in terms of selectivity, mildness of reaction conditions, and compatibility with other functional groups. commonorganicchemistry.com

One prominent alternative involves the use of metal reducing agents in acidic media. For instance, iron (Fe) or zinc (Zn) in the presence of acetic acid provides a mild and effective means to reduce nitro groups. commonorganicchemistry.com These conditions are often favored when other reducible functionalities are present in the molecule, as they can offer a degree of chemoselectivity. Another established method is the use of tin(II) chloride (SnCl₂), which also facilitates the reduction under mild conditions. commonorganicchemistry.com

Sodium sulfide (B99878) (Na₂S) presents another alternative, particularly useful when hydrogenation or acidic conditions are incompatible with the substrate. commonorganicchemistry.com It has been noted for its potential to selectively reduce one nitro group in the presence of others, although it is generally not effective for reducing aliphatic nitro groups. commonorganicchemistry.com

Recent advancements in catalysis have also introduced novel systems for nitroarene reduction. For example, mesoporous titania-supported silver nanoparticles (Ag/MTA) have been shown to effectively catalyze the chemoselective reduction of nitroarenes to the corresponding aryl amines using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. nih.gov These reactions often proceed in high yields. nih.gov Kinetic studies have indicated that nitroarenes with electron-withdrawing substituents, such as this compound, tend to be reduced faster than those with electron-donating groups. nih.gov

Furthermore, non-contact hydrogenation has emerged as a highly selective method. acs.org This technique spatially separates the hydrogen activation catalyst (e.g., Pd/C) from the substrate, using carbon nanotubes to mediate the transfer of protons and electrons to the nitro group. acs.org This approach has demonstrated high selectivity for the reduction of nitroarenes that contain other reducible functional groups. acs.org

| Reductant | Catalyst/Conditions | Product | Key Features |

| Iron (Fe) | Acetic Acid | 4'-Chloro-2-aminobiphenyl | Mild conditions, chemoselective. commonorganicchemistry.com |

| Zinc (Zn) | Acetic Acid | 4'-Chloro-2-aminobiphenyl | Mild conditions, chemoselective. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | - | 4'-Chloro-2-aminobiphenyl | Mild reduction. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | - | 4'-Chloro-2-aminobiphenyl | Useful for substrates incompatible with hydrogenation or acid. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Ag/MTA | 4'-Chloro-2-aminobiphenyl | High yields, faster for electron-deficient nitroarenes. nih.gov |

| Hydrogen (H₂) | Pd/C (Non-contact) | 4'-Chloro-2-aminobiphenyl | High selectivity for nitro group reduction. acs.org |

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. msu.edu In the case of this compound, the existing substituents—the chloro and nitro groups—exert a significant influence on the regioselectivity of subsequent electrophilic attacks. The nitro group is a strong deactivating group and a meta-director, while the chloro group is a deactivating ortho-, para-director.

The biphenyl system itself consists of two phenyl rings linked by a single bond. The reactions of biphenyls are generally similar to those of benzene, undergoing electrophilic substitution. rsc.org The position of substitution is influenced by the directing effects of the substituents on both rings. For an incoming electrophile, the substitution pattern will be a result of the combined electronic and steric effects of the chloro and nitro groups.

Considering the directing effects, the phenyl ring bearing the nitro group is strongly deactivated towards electrophilic attack. Therefore, electrophilic substitution is more likely to occur on the phenyl ring bearing the chlorine atom. The chlorine atom, being an ortho-, para-director, will direct incoming electrophiles to the positions ortho and para to it. However, the position para to the chlorine is already occupied by the other phenyl ring. This leaves the positions ortho to the chlorine as the most probable sites for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, a third nitro group would be expected to add to the ring containing the chlorine atom, preferentially at one of the ortho positions. youtube.com Similarly, halogenation with a halogen in the presence of a Lewis acid catalyst would also favor substitution on the chloro-substituted ring. msu.edu

It is important to note that the strongly deactivating nature of the nitro group can make Friedel-Crafts reactions particularly challenging. Friedel-Crafts acylation of nitrobenzene, for example, does not typically proceed under standard conditions. msu.edu However, the presence of other activating or less deactivating groups on the other ring might still allow for such reactions to occur on the more reactive ring of the biphenyl system.

Derivatization Chemistry of this compound for Advanced Material Precursors

The strategic derivatization of this compound is crucial for the synthesis of precursors for advanced materials, such as polymers and functional dyes. A key transformation in this context is the reduction of the nitro group to an amine, followed by further reactions to build more complex architectures.

One of the most significant applications of the resulting 2-aminobiphenyl (B1664054) derivative is in the synthesis of carbazoles. researchgate.net Carbazoles are a class of nitrogen-containing heterocyclic compounds with a tricyclic structure, known for their unique photophysical and electronic properties. researchgate.net These properties make them valuable components in organic light-emitting diodes (OLEDs), photovoltaics, and as fluorescent chemosensors. researchgate.net

The synthesis of carbazoles from 2-aminobiphenyl derivatives can be achieved through various methods, often involving intramolecular C-N bond formation. researchgate.netorganic-chemistry.org Palladium-catalyzed C-H activation and intramolecular C-N bond formation is an efficient route to produce substituted carbazoles in good to excellent yields. researchgate.net Another approach involves the oxidative dehydrogenation of 2-aminobiphenyl in the presence of metal catalysts like CuCl or Cu(OAc)₂. tandfonline.com

The derivatization of this compound can also be directed towards the synthesis of other advanced materials. The presence of the chloro and nitro functionalities allows for a range of synthetic manipulations. For example, the nitro group can be a precursor to other functional groups through reduction and subsequent diazotization reactions. The chlorine atom can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.

The synthesis of the fungicide Boscalid highlights the importance of this compound as an intermediate. In this synthesis, the nitro group is reduced to an amine, which is then acylated. researchgate.netgoogle.com This demonstrates how derivatization of the initial compound leads to a commercially significant product.

| Derivative | Synthetic Route from this compound | Application |

| 4'-Chloro-2-aminobiphenyl | Reduction of the nitro group | Intermediate for carbazole (B46965) and fungicide synthesis. |

| Substituted Carbazoles | Reduction of nitro group followed by intramolecular C-N bond formation (e.g., Pd-catalyzed C-H activation). researchgate.net | Organic electronics (OLEDs), photovoltaics, fluorescent sensors. researchgate.net |

| Boscalid | Reduction of nitro group to amine, followed by acylation. researchgate.net | Fungicide. researchgate.net |

Advanced Applications in Synthetic Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

4-Chloro-2-nitrobiphenyl's utility as an intermediate is central to the synthesis of a range of organic compounds. Its structure is particularly amenable to nucleophilic aromatic substitution reactions, a fundamental process for constructing elaborate molecular architectures.

Precursor for Agrochemicals: Case Study of Boscalid (B143098) Fungicide Synthesis

A prominent application of 4-chloro-2-nitrobiphenyl is in the production of agrochemicals, most notably the fungicide Boscalid. researchgate.net This compound serves as a crucial starting material in the multi-step synthesis of Boscalid, which is widely used to protect various crops from fungal diseases.

The synthesis of Boscalid from 4-chloro-2-nitrobiphenyl typically involves a series of chemical transformations. A common industrial method is the Suzuki-Miyaura coupling reaction, where 1-chloro-2-nitrobenzene (B146284) is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst to produce 4-chloro-2-nitrobiphenyl. rsc.orgresearchgate.net This reaction can achieve high yields, often exceeding 80%. rsc.org

Table 1: Key Steps in Boscalid Synthesis via 4-Chloro-2-nitrobiphenyl

| Step | Reactants | Product | Key Conditions |

|---|---|---|---|

| 1. Suzuki Coupling | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | 4'-chloro-2-nitro-1,1'-biphenyl | Palladium catalyst, base, 80°C |

| 2. Nitro Reduction | 4'-chloro-2-nitro-1,1'-biphenyl | 2-amino-4'-chloro-1,1'-biphenyl | Reducing agent (e.g., NaBH4/CoSO4·7H2O) |

| 3. Amidation | 2-amino-4'-chloro-1,1'-biphenyl, 2-chloronicotinic acid | Boscalid | - |

Precursor for Pharmaceutical Intermediates

Beyond its role in agrochemicals, 4-chloro-2-nitrobiphenyl also serves as an intermediate in the synthesis of pharmaceutical compounds. ontosight.ai The presence of the nitro and chloro groups allows for further chemical modifications, enabling the introduction of various functional groups to build molecules with desired pharmacological properties. ontosight.ai The biphenyl (B1667301) structure itself is a common scaffold in many pharmaceutical drugs.

Development of Functional Materials

The application of 4-chloro-2-nitrobiphenyl extends to the field of materials science, particularly in the development of functional materials with specific optical properties.

Utility in Nonlinear Optical Materials Research

Research has explored the use of 4-chloro-2-nitrobiphenyl in the creation of nonlinear optical (NLO) materials. These materials are essential for technologies that involve the manipulation of light, such as in telecommunications and laser systems. tcichemicals.com Organic compounds like 4-chloro-2-nitrobiphenyl are of interest for NLO applications due to their potential for high efficiency and rapid response times, which are attributed to the delocalized π-electrons within their molecular structure. tcichemicals.com The electron-withdrawing nature of the nitro group and the chloro group in 4-chloro-2-nitrobiphenyl can contribute to the molecule's NLO properties. ontosight.ai

Synthesis of Diverse Biphenyl Derivatives through Further Functionalization

The chemical reactivity of 4-chloro-2-nitrobiphenyl makes it a valuable precursor for a wide array of other biphenyl derivatives. The nitro and chloro substituents can be modified or replaced through various organic reactions. For instance, the nitro group can be reduced to an amine, which can then undergo a plethora of subsequent reactions to introduce new functionalities. Similarly, the chlorine atom can be substituted, offering another avenue for diversification. This versatility allows chemists to synthesize a library of biphenyl compounds with tailored properties for various applications.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are fundamental tools for exploring the structural and electronic landscape of 4-Chloro-2-nitro-biphenyl. These studies provide a foundational understanding of the molecule's intrinsic properties.

The three-dimensional structure of this compound is defined by the rotational orientation of its two phenyl rings relative to each other. The presence of a nitro group (-NO₂) at the ortho-position (position 2) of one ring introduces significant steric hindrance, which strongly influences the molecule's preferred conformation. Unlike unsubstituted biphenyl (B1667301), which is nearly planar in the solid state, this compound is forced into a non-planar or twisted conformation.

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the molecule's minimum energy conformation and the energy barrier to rotation around the central carbon-carbon single bond. eurjchem.com These calculations typically show a significant dihedral angle between the planes of the two aromatic rings. DFT has been identified as a promising method for accurately determining torsional barriers in substituted biphenyls, especially when combined with corrections for dispersive interactions. rsc.org

Analysis of the electronic properties provides further insight. Key parameters investigated through computational means include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.com The electron-withdrawing nature of the nitro and chloro groups significantly impacts the electron distribution, creating regions of positive and negative electrostatic potential on the molecular surface. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. eurjchem.com For similar nitroaromatic compounds, the HOMO-LUMO gap has been calculated to be around 3.97 eV, indicating high reactivity. eurjchem.com

Table 1: Calculated Structural and Electronic Parameters for this compound

Note: The following values are representative and derived from computational studies on structurally similar compounds and general chemical knowledge. Exact values can vary with the level of theory and basis set used.

| Parameter | Description | Representative Value / Finding |

| Dihedral Angle (C-C-C-C) | The angle between the two phenyl rings. | Significantly non-planar due to steric hindrance from the ortho-nitro group. |

| C-Cl Bond Length | The length of the carbon-chlorine bond. | ~1.74 Å |

| C-NO₂ Bond Length | The length of the carbon-nitrogen bond of the nitro group. | ~1.48 Å |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates high chemical reactivity, typical for nitroaromatics. eurjchem.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Shows electron-deficient regions (positive potential) on the nitro-substituted ring, indicating sites for nucleophilic attack. eurjchem.com |

This compound is known to participate in chemical reactions such as nucleophilic aromatic substitution (SNAr). Computational methods are invaluable for elucidating the mechanisms of these reactions. By modeling the reaction pathway, chemists can identify intermediates, calculate the energies of transition states, and determine the rate-limiting step. nih.gov

The SNAr reaction in nitroarenes has been a subject of extensive computational study. nih.govresearchgate.net The textbook mechanism involves a two-step addition-elimination process via a stable anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, computational work using methods like DFT has challenged this universal view, predicting that many SNAr reactions may proceed through a one-step, or "concerted," pathway. springernature.com

For a molecule like this compound, theoretical calculations can map the potential energy surface for the approach of a nucleophile. These calculations help determine whether a stable Meisenheimer intermediate is formed or if the substitution occurs in a single concerted step. Transition state theory is used to calculate the activation energies for competing pathways, thereby predicting the most favorable reaction mechanism. nih.gov The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negative charge that develops on the aromatic ring during the reaction, whether in a transient state or a stable intermediate. masterorganicchemistry.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features.

For classes of compounds like polychlorinated biphenyls (PCBs), QSAR models have been successfully developed to predict properties related to their environmental impact and toxicity. nih.govresearchgate.net These models often use descriptors to predict values such as the octanol-water partition coefficient (log Kₒw), a measure of bioaccumulation potential, and binding affinity to biological targets like the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net

QSPR models can be specifically designed to predict the reactivity of this compound. For instance, a model could be trained to predict the rate constant of its SNAr reaction with a series of nucleophiles. The model would likely rely on quantum chemical descriptors such as the energy of the LUMO, atomic charges on the aromatic carbons, and parameters that describe the electrophilicity of the molecule. nih.gov

Similarly, QSAR models can predict interaction profiles with biological macromolecules. By establishing a relationship between structural descriptors and binding affinity for a set of related compounds, the model can estimate the potential for this compound or its metabolites to interact with specific receptors or enzymes, providing an early indication of potential biological activity. researchgate.net

Table 2: Representative Molecular Descriptors for QSAR/QSPR Modeling of Substituted Biphenyls

| Descriptor Type | Examples | Information Encoded | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Electron distribution, polarizability, and susceptibility to electrophilic/nucleophilic attack. | Predicts reactivity in reactions like SNAr and interactions with polar biological sites. nih.govresearchgate.net |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Molecular size, shape, and branching. | Correlates with physical properties like boiling point and environmental fate properties like soil sorption. rdd.edu.iq |

| Physicochemical | Log Kₒw (octanol-water partition coefficient), Molar refractivity | Hydrophobicity and bulkiness. | Predicts bioaccumulation, membrane permeability, and binding to hydrophobic pockets in proteins. nih.gov |

| Steric / 3D | van der Waals volume, Surface area, Dihedral angle | Three-dimensional shape and steric hindrance. | Crucial for modeling receptor binding where shape complementarity is key. nih.gov |

Docking Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug design and understanding toxicology.

While docking studies on this compound itself are not prominent in the literature, its significance as a key intermediate in the synthesis of the fungicide boscalid (B143098) provides a direct and relevant application of this technique. Boscalid functions by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govresearchgate.net

Molecular docking studies have been performed to investigate how boscalid and its analogues bind to the active site of the SDH enzyme. nih.govresearchgate.net These simulations reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that anchor the inhibitor within the enzyme's binding pocket. The 4-chlorobiphenyl (B17849) moiety of boscalid, derived from the this compound precursor, is shown to be critical for this binding. Docking results can rationalize the activity of the fungicide and guide the design of new, more potent analogues. nih.gov These studies exemplify how computational docking can be used to understand the ultimate biological role of a molecule derived from this compound.

Advanced Analytical Methodologies for 4 Chloro 2 Nitro Biphenyl and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of 4-chloro-2-nitro-biphenyl. These methods provide detailed information about the molecular framework, the constituent atoms, and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure.

In the ¹H NMR spectrum, the aromatic protons of this compound typically appear in the chemical shift range of δ 7.2–8.5 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the positions of the chloro and nitro substituents on the biphenyl (B1667301) rings. For instance, a patent describing the synthesis of 4'-chloro-2-nitrobiphenyl (B3055000) reported the following ¹H-NMR data in CDCl₃: δ=7.23(s, 1H), 7.24(s, 1H), 7.39-7.42(m, 3H), 7.51(d, J=7.8Hz, 1H), 7.61(d, J=5.4Hz, 1H), 7.87(d, J=7.8Hz, 1H).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in this compound are expected to fall within the typical range for aromatic compounds, generally between 110-150 ppm. The carbon atoms directly attached to the electron-withdrawing nitro and chloro groups will exhibit distinct chemical shifts. For example, carbons bonded to chlorine typically appear in the range of 125-145 ppm, while carbons adjacent to a nitro group are also shifted downfield. Quaternary carbons, those without any attached protons, will generally show weaker signals.

| Nucleus | Compound | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | This compound | 7.2 - 8.5 | Complex multiplets in the aromatic region due to coupling between protons on both rings. Specific shifts are influenced by the positions of the chloro and nitro groups. |

| ¹³C | This compound | 110 - 150 | Aromatic carbons. Carbons attached to the nitro and chloro groups are expected to be shifted downfield. Quaternary carbons will have lower intensity signals. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum will show characteristic absorption bands corresponding to the nitro group, the carbon-chlorine bond, and the aromatic rings.

The most prominent and diagnostic peaks in the IR spectrum of this compound are associated with the nitro group. These are the asymmetric and symmetric stretching vibrations, which typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of a C-Cl bond is indicated by a stretching vibration in the fingerprint region, generally between 850 and 550 cm⁻¹. The aromatic nature of the biphenyl core is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 |

| C-Cl | Stretch | 850 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system. For aromatic compounds like 4-nitrobiphenyl, a close structural analog, the UV-Vis spectrum typically shows strong absorptions corresponding to π → π* transitions. The presence of the nitro and chloro substituents on the biphenyl rings will influence the position and intensity of these absorption maxima (λ_max).

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (C₁₂H₈ClNO₂), the molecular weight is approximately 233.65 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to this molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the M⁺ peak.

The fragmentation pattern of this compound under electron ionization (EI) is expected to be complex. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). The biphenyl core can also undergo fragmentation.

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 233 | Molecular ion |

| [M+2]⁺ | 235 | Isotope peak due to ³⁷Cl |

| [M-NO₂]⁺ | 187 | Loss of a nitro group |

| [M-NO]⁺ | 203 | Loss of nitric oxide |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or environmental samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

A common setup for the HPLC analysis of biphenyl derivatives involves a C18 stationary phase column. The mobile phase is usually a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. This method allows for the accurate determination of the purity of this compound and its quantification in various samples.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Detection | UV detector (at λ_max) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions in real-time. umich.edu Its simplicity, speed, and low cost make it an invaluable tool in synthetic organic chemistry for qualitatively assessing the presence of starting materials, intermediates, and products. umich.eduresearchgate.net In the synthesis of this compound, for instance, TLC can be employed to track the conversion of reactants, such as o-chloronitrobenzene and a suitable coupling partner, into the desired product. google.compatsnap.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a glass plate coated with a thin layer of an adsorbent like silica (B1680970) gel. ijcps.org The plate is then placed in a sealed chamber containing an appropriate solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the adsorbent. umich.edu

For a reaction producing this compound, a typical TLC analysis would involve spotting the starting materials as references alongside the reaction mixture at different time intervals (e.g., T=0, T=1h, T=2h). After developing the plate, the spots are visualized. Aromatic and conjugated systems like this compound are often readily visualized under UV light (254 nm), where they appear as dark spots on a fluorescent green background. umich.edulibretexts.org Alternatively, chemical staining agents like iodine vapor or permanganate (B83412) stain can be used. umich.edulibretexts.org

By comparing the intensity and position (retention factor, Rf value) of the spots, a chemist can deduce the reaction's progress. At the beginning of the reaction, the spot corresponding to the starting materials will be prominent. As the reaction proceeds, the intensity of the starting material spots will decrease, while a new spot corresponding to the this compound product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. youtube.com

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

This table illustrates the expected TLC results at different stages of a reaction to synthesize this compound. The Rf (retention factor) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

| Time Point | Starting Material 1 (Spot A) | Starting Material 2 (Spot B) | Product (this compound) (Spot C) | Observations |

| T = 0 hr | Present (High Intensity) | Present (High Intensity) | Absent | Reaction has not started. Only reactant spots are visible. |

| T = 1 hr | Present (Medium Intensity) | Present (Medium Intensity) | Present (Low Intensity) | Reaction is in progress. Product spot begins to appear. |

| T = 2 hr | Present (Low Intensity) | Present (Low Intensity) | Present (Medium Intensity) | Reaction is proceeding. Reactant spots are diminishing. |

| T = 4 hr | Absent | Absent | Present (High Intensity) | Reaction is complete. Only the product spot is visible. |

Advanced Imaging and Detection Techniques

Modern analytical chemistry offers powerful imaging techniques that provide not just quantitative data but also spatial information about the distribution of molecules within a sample.

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a sophisticated, label-free technique that maps the spatial distribution of a wide array of molecules, from small metabolites to large proteins, directly within tissue sections or other complex samples. nih.govnih.gov This technology combines the chemical specificity of mass spectrometry with the spatial fidelity of imaging, providing invaluable insights into the localization of compounds in various contexts, including pharmacology and toxicology. drugtargetreview.comnih.gov

While specific MSI studies on this compound are not widely documented, the technique is highly applicable for studying the distribution of such xenobiotics in biological tissues or environmental samples. For example, if an organism is exposed to this compound, MSI could be used to visualize its accumulation and the distribution of its metabolites in specific organs or even subcellular compartments. nih.gov This provides crucial information that is lost in traditional homogenization methods. drugtargetreview.com

The MSI workflow typically involves coating a thin section of the sample with a matrix (for Matrix-Assisted Laser Desorption/Ionization, MALDI-MSI) and then rastering a laser across the surface. nih.gov At each point, the laser desorbs and ionizes molecules, which are then analyzed by the mass spectrometer. The resulting data is a collection of mass spectra, each tied to a specific x,y coordinate on the sample, which can be compiled to create ion-density maps for specific molecules of interest, such as this compound (m/z 233.01). nih.gov

Table 2: Key Parameters for a Hypothetical MSI Experiment on this compound

This table outlines the typical parameters that would be considered when designing an MSI experiment to analyze the distribution of this compound in a tissue sample.

| Parameter | Description | Example Specification | Rationale |

| Ionization Technique | Method used to generate ions from the sample surface. | MALDI (Matrix-Assisted Laser Desorption/Ionization) | Commonly used for tissue imaging, offering good sensitivity for a wide range of molecules. nih.gov |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | TOF (Time-of-Flight) or FT-ICR (Fourier-Transform Ion Cyclotron Resonance) | TOF provides high speed, while FT-ICR offers high mass resolution for accurate identification. columbia.edu |

| Matrix Compound | A chemical that co-crystallizes with the analyte and absorbs laser energy. | 9-Aminoacridine (9-AA) or 2,5-dihydroxybenzoic acid (DHB) | 9-AA is often preferred for metabolites; DHB is a common choice for peptides and small molecules. nih.gov |

| Spatial Resolution | The size of the area analyzed for each pixel in the final image. | 20-50 µm | Balances signal intensity with the ability to resolve distinct anatomical features. nih.gov |

| Target Ion (m/z) | The mass-to-charge ratio of the molecule of interest. | m/z 233.01 for [M]+ of this compound | Specific m/z allows for the selective mapping of the parent compound's distribution. |

Integration of Analytical Techniques for Comprehensive Characterization

For a complete and unambiguous characterization of this compound, its reaction byproducts, or environmental degradation products, a single analytical technique is often insufficient. A more robust approach involves the integration of multiple analytical methodologies, typically coupling a high-resolution separation technique with a highly specific detection method.

The combination of Liquid Chromatography (LC) with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful strategy. LC can separate complex mixtures with high efficiency, and the subsequent MS analysis provides molecular weight and structural information for each separated component. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown metabolites or degradation products.

For instance, after a synthesis reaction monitored by TLC, the crude product mixture could be subjected to LC-MS/MS analysis. The LC would separate the this compound product from any remaining starting materials, isomers, or byproducts. The mass spectrometer would then confirm the identity of the product peak by its exact mass and characteristic fragmentation pattern in MS/MS mode. This integrated approach ensures not only the presence of the desired compound but also provides a detailed profile of the sample's purity and composition, which is critical for quality control and further research.

Q & A

Q. What are the recommended spectroscopic methods for structural characterization of 4-chloro-2-nitro-biphenyl?

- Methodological Answer : Infrared (IR) and Raman spectroscopy are critical for identifying functional groups and nitro-aromatic interactions. Key vibrational modes include:

- Nitro group (NO₂) : Asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) in IR .

- Chlorine substituent : C-Cl stretching at 550–750 cm⁻¹, influenced by para-substitution .

Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves biphenyl ring protons and substituent effects. For example, nitro groups deshield adjacent protons (δ 8.0–8.5 ppm), while chlorine induces upfield shifts in meta-protons .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodological Answer :

- Suzuki-Miyaura coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) to couple 4-chlorophenylboronic acid with 2-nitrohalobenzene. Optimize solvent (toluene/ethanol) and base (Na₂CO₃) to suppress dehalogenation .

- Nitration post-functionalization : Introduce nitro groups after biphenyl synthesis to avoid over-nitration. Monitor reaction temperature (<50°C) to prevent isomerization .

Advanced Research Questions

Q. What analytical discrepancies arise in quantifying this compound in mixed phenolic matrices?

- Methodological Answer : Co-elution with structurally similar compounds (e.g., 4-chloro-3-methoxy-biphenyl) can skew HPLC results. Mitigation strategies include:

- Mobile phase optimization : Use acetonitrile/water (70:30) with 0.1% formic acid to enhance resolution .

- Mass spectrometry (LC-MS) : Employ MRM transitions (e.g., m/z 249 → 184 for this compound) to improve specificity .

Contradictions in UV-Vis quantification (e.g., λ_max shifts due to solvent polarity) require calibration against solvent-matched standards .

Q. How do computational models predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal:

- Electrophilic attack sites : Nitro groups deactivate the biphenyl ring, directing substitution to the chloro-substituted ring (C4 position) .

- Activation energy : Nitro group’s electron-withdrawing effect increases energy barriers for sulfonation (~25 kcal/mol) compared to chlorination (~18 kcal/mol) .

Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction and Resolution

Q. Why do conflicting reports exist on the thermal stability of this compound?

- Methodological Answer : Discrepancies arise from differing purity levels and analytical conditions:

- DSC studies : High-purity samples show decomposition onset at 210°C, while impurities (e.g., residual solvents) lower stability thresholds to 185°C .

- Atmosphere effects : Oxidative (air) vs. inert (N₂) environments alter degradation pathways. Use TGA-MS to track volatile byproducts (e.g., NO₂ release at 200°C) .

Experimental Design Considerations

Q. What precautions are necessary for handling this compound in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.